molecular formula C19H17F3N2O5S B2363463 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 955234-92-1

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2363463
CAS No.: 955234-92-1
M. Wt: 442.41
InChI Key: AFTQIPIAOJZZTQ-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group in the molecule is a common motif in organic chemistry and is found in a variety of naturally occurring and synthetic molecules . This compound has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques provide detailed information about the molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various computational tools . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, topological polar surface area, and others .

Scientific Research Applications

Anti-Inflammatory and Anticancer Potential

Research on derivatives similar to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has shown promising anti-inflammatory, analgesic, and anticancer activities. For instance, a study on celecoxib derivatives highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, hinting at the therapeutic potential of such molecules (Küçükgüzel et al., 2013).

Antimicrobial Activity

Sulfonamide compounds, sharing structural motifs with this compound, have been explored for their antimicrobial efficacy. A study demonstrated the synthesis and significant antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in combating microbial infections (Ijuomah et al., 2022).

Enzyme Inhibition for Disease Treatment

Research on benzenesulfonamides incorporating 1,3,5-triazine structural motifs has shown these compounds to possess antioxidant properties and inhibit acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This inhibition profile is relevant to diseases like Alzheimer's, Parkinson's, and pigmentation disorders, suggesting that these compounds could contribute to the development of new treatments (Lolak et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds has been investigated in the context of their biological activities . For instance, some compounds have been found to inhibit certain cellular processes, which could potentially be exploited for therapeutic purposes .

Future Directions

The future directions for the study of “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide” and similar compounds could involve further investigation of their synthesis, their physical and chemical properties, their reactivity, their biological activities, and their safety and hazards . This could potentially lead to the development of new, highly effective drugs .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5S/c20-19(21,22)13-2-1-3-15(7-13)30(26,27)23-9-12-6-18(25)24(10-12)14-4-5-16-17(8-14)29-11-28-16/h1-5,7-8,12,23H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTQIPIAOJZZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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